molecular formula C21H18ClN3O2 B10998616 (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-methoxy-1H-indol-2-yl)methanone

(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-methoxy-1H-indol-2-yl)methanone

Cat. No.: B10998616
M. Wt: 379.8 g/mol
InChI Key: HYWOXMAJRBQVLM-UHFFFAOYSA-N
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Description

The compound (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-methoxy-1H-indol-2-yl)methanone is a complex organic molecule featuring both pyridoindole and indole moieties These structures are significant in medicinal chemistry due to their presence in various bioactive compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-methoxy-1H-indol-2-yl)methanone typically involves multi-step organic reactions. A common approach includes:

    Formation of the pyridoindole core: This can be achieved through a cyclization reaction involving a chloro-substituted precursor.

    Attachment of the indole moiety: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the indole ring to the pyridoindole core.

    Methanone formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of catalytic processes to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-methoxy-1H-indol-2-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Halogen atoms, such as chlorine, can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-methoxy-1H-indol-2-yl)methanone:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent, particularly in oncology and neurology.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-methoxy-1H-indol-2-yl)methanone exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it could inhibit or activate these targets, thereby modulating biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-yl)methanone
  • (4-methoxy-1H-indol-2-yl)methanone
  • (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-hydroxy-1H-indol-2-yl)methanone

Uniqueness

The unique combination of the pyridoindole and indole moieties in (8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-methoxy-1H-indol-2-yl)methanone distinguishes it from other similar compounds. This structural uniqueness may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H18ClN3O2

Molecular Weight

379.8 g/mol

IUPAC Name

(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-(4-methoxy-1H-indol-2-yl)methanone

InChI

InChI=1S/C21H18ClN3O2/c1-27-20-4-2-3-16-14(20)10-19(24-16)21(26)25-8-7-18-15(11-25)13-9-12(22)5-6-17(13)23-18/h2-6,9-10,23-24H,7-8,11H2,1H3

InChI Key

HYWOXMAJRBQVLM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=C(N2)C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)Cl

Origin of Product

United States

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